![molecular formula C9H10BrN3O2 B14230371 N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 577748-99-3](/img/structure/B14230371.png)
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrN3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a bromine atom, a hydrazinecarbonyl group, and an acetamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide typically involves the reaction of 2-bromo-4-nitroaniline with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Reduction of 2-bromo-4-nitroaniline: This step involves the reduction of the nitro group to an amine group using hydrazine hydrate.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinecarbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acidic or basic catalysts.
Major Products
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction: Products include different oxidized or reduced forms of the original compound.
Condensation Reactions: Products include hydrazones or hydrazides, which can have further applications in medicinal chemistry.
Applications De Recherche Scientifique
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]benzamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]propionamide
Uniqueness
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazinecarbonyl group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
577748-99-3 |
|---|---|
Formule moléculaire |
C9H10BrN3O2 |
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
N-[2-bromo-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-2-6(4-7(8)10)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) |
Clé InChI |
HUTOKYZFPOTDIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


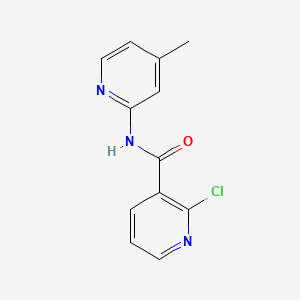

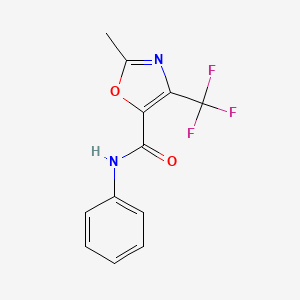
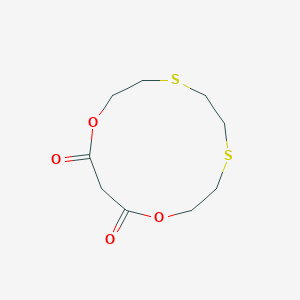
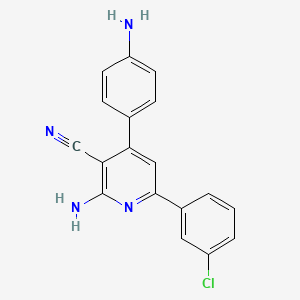
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
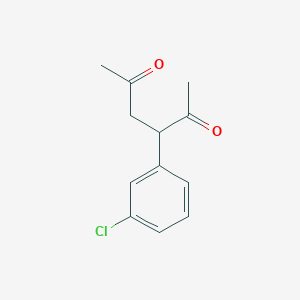
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
